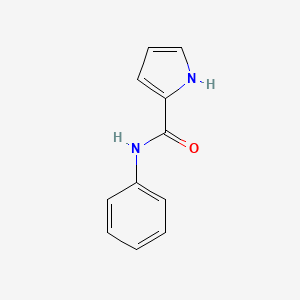
N-phenyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1H-pyrrole-2-carboxamide is a heterocyclic compound that features a pyrrole ring substituted with a phenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenyl-1H-pyrrole-2-carboxamide can be synthesized through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted pyrrole and phenyl derivatives.
Scientific Research Applications
N-phenyl-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including as a scaffold for developing drugs targeting specific receptors.
Mechanism of Action
The mechanism of action of N-phenyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of DNA gyrase, an enzyme critical for bacterial DNA replication. The compound binds to the active site of the enzyme, preventing it from functioning properly and thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide: This compound has similar structural features but includes bromine atoms, which enhance its DNA gyrase inhibitory activity.
Indole-2-carboxamide: Another similar compound, which has a different heterocyclic core but shares the carboxamide functional group.
Uniqueness
N-phenyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of the pyrrole ring and phenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-phenyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H10N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-8,12H,(H,13,14) |
InChI Key |
MZPAQCAPWLAKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
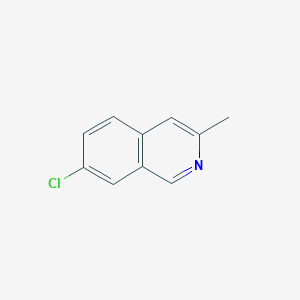
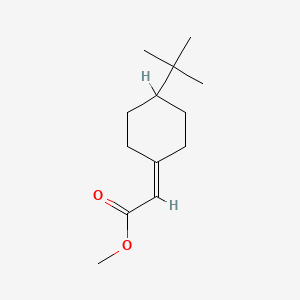
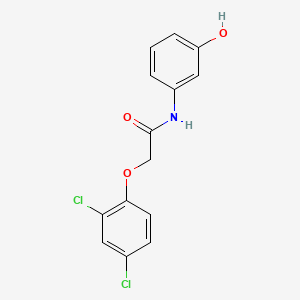


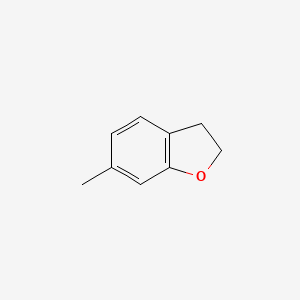
![Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro-](/img/structure/B8752197.png)
![Ethyl 4-[(2-nitrophenyl)amino]benzoate](/img/structure/B8752199.png)

![N-[4-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B8752230.png)
![Benzyl-[4-(4-methylpiperazine-1-sulfonyl)-2-nitrophenyl]amine](/img/structure/B8752251.png)
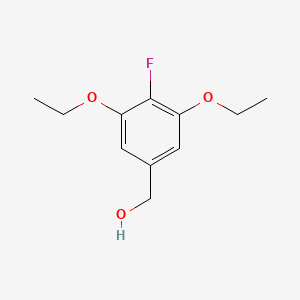

![[3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid](/img/structure/B8752275.png)
